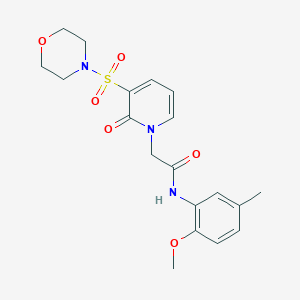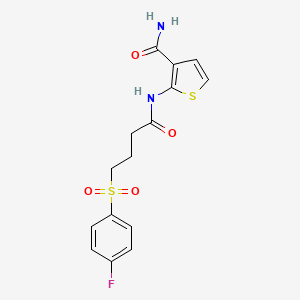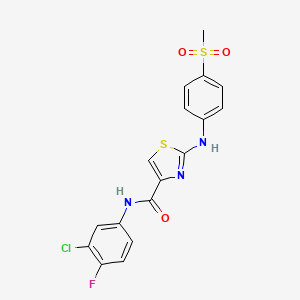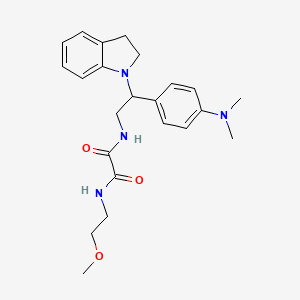
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions that yield molecules with specific functional groups and structural features. For instance, the synthesis of 5-HT1D receptor agonists like 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines indicates the intricate steps involved in forming molecules with specific target activities, highlighting the complexity of synthesizing molecules similar to the one (Barf et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, providing detailed insights into their geometrical configuration. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrate the utility of crystallography in revealing the arrangement of atoms within a molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical properties of similar molecules have been explored through various reactions, including cycloisomerizations and reactions with dimethyl sulphoxide. For instance, the visible-light-induced and iron-catalyzed methylation of arylacrylamides by dimethyl sulphoxide leading to indolin-2-ones highlights the types of chemical transformations that molecules like N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide might undergo (Xie et al., 2017).
Physical Properties Analysis
The physical properties of compounds can be significantly influenced by their molecular structure. The characterization of compounds such as SSR149415, which is a vasopressin V1b receptor antagonist, involves the analysis of physical properties that determine its behavior in various conditions (Serradeil‐Le Gal et al., 2002).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, play a crucial role in determining the applications and functionalities of compounds. Studies on compounds like N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its reactions with ruthenium(III) chloride highlight the intricate chemical behavior and potential reactivity of molecules with complex structures (Singh et al., 2000).
科学的研究の応用
5-HT1D Receptor Agonist Properties
Research by Barf et al. (1996) on compounds with indolyl and dimethylamino functionalities, such as 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine derivatives, demonstrates their application in exploring 5-HT1D receptor agonist properties. These compounds showed varying degrees of affinity and selectivity for 5-HT1D receptors, offering insights into receptor binding and the intrinsic efficacy of potential therapeutic agents Barf et al., 1996.
Allosteric Modulation of CB1
Khurana et al. (2014) investigated indole-2-carboxamides for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). The study revealed key structural requirements for effective allosteric modulation, including chain length and amino substituent effects, which significantly impact binding affinity and cooperativity. This research underscores the potential of such compounds in developing treatments targeting the CB1 receptor Khurana et al., 2014.
Photochromic [1,3]Oxazines
Deniz et al. (2009) synthesized a series of photochromic [1,3]oxazines to study their photochemical properties. These compounds, which include dimethylamino and methoxy groups, demonstrated potential applications in developing materials with tunable optical properties, highlighting their relevance in materials science Deniz et al., 2009.
Insights into Crystal Structure and Inhibition Mechanisms
Abad et al. (2020) synthesized new quinoxalines derivatives, including dimethylamino and methoxy groups, to investigate their potential as inhibitors for c-Jun N-terminal kinases. The study provided valuable structural insights and highlighted their application in developing new therapeutic agents targeting specific cellular pathways Abad et al., 2020.
特性
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)19-10-8-18(9-11-19)21(16-25-23(29)22(28)24-13-15-30-3)27-14-12-17-6-4-5-7-20(17)27/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXNSCAHCELPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)
![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)


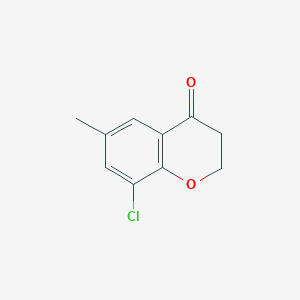
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2485146.png)
